5-Acetyl-9,9-dimethyl-6-(2-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Description
Properties
IUPAC Name |
5-acetyl-9,9-dimethyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-14(26)25-18-10-5-4-8-15(18)24-17-12-22(2,3)13-19(27)20(17)21(25)16-9-6-7-11-23-16/h4-11,21,24H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDAJNFYXJJGPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-9,9-dimethyl-6-(2-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: This involves the cyclization of a suitable precursor, such as a 2-aminobenzophenone derivative, with a pyridine derivative under acidic or basic conditions.
Dimethylation: The 9,9-dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Pharmacological Applications
The compound belongs to the benzodiazepine class, which is renowned for its diverse pharmacological properties. Its unique structure contributes to its interactions with neurotransmitter receptors, particularly GABA_A receptors. This interaction is crucial for understanding its potential therapeutic effects.
Anxiolytic and Sedative Effects
Research indicates that compounds similar to 5-acetyl-9,9-dimethyl-6-(2-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one exhibit anxiolytic (anxiety-reducing) and sedative properties. Benzodiazepines are commonly used in clinical settings for anxiety disorders and sleep disturbances due to their ability to enhance the effects of GABA, a primary inhibitory neurotransmitter in the brain .
Anticonvulsant Properties
Benzodiazepines are also recognized for their anticonvulsant activities. The compound may hold promise for developing new anticonvulsant medications that could offer improved efficacy and safety profiles compared to existing treatments .
Chemical Reactivity and Derivative Synthesis
The presence of an acetyl group and dimethyl substituents in the structure of this compound enhances its chemical reactivity and solubility. This property is essential for synthesizing derivatives with altered biological activities. Various synthetic methods have been documented to modify the compound for specific applications in medicinal chemistry.
Synthesis of Derivatives
Research has shown that derivatives of benzodiazepines can be synthesized to improve their pharmacological properties. For instance, derivatives with surfactant-like characteristics can enhance drug delivery mechanisms by facilitating the transport of hydrophilic and hydrophobic drugs across cellular membranes .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Acetyl-7-methylbenzodiazepine | Similar benzodiazepine core | Anxiolytic |
| 9-Methyl-6-(2-pyridyl)benzodiazepine | Contains pyridine substituent | Sedative |
| 7-Acetyl-1-methylbenzodiazepine | Acetyl group present | Anticonvulsant |
Potential Anti-inflammatory and Antitumor Activities
Recent studies have suggested that benzodiazepines may possess anti-inflammatory and antitumor properties. This opens avenues for exploring this compound in cancer therapeutics .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of benzodiazepine derivatives in various therapeutic contexts:
- Case Study on Sedative Effects : A study involving behavioral tests on mice demonstrated significant sedative effects of a derivative similar to the compound when administered at therapeutic doses .
- Anticonvulsant Research : Another investigation focused on the anticonvulsant properties of a related benzodiazepine derivative showed promising results in reducing seizure activity in animal models .
Mechanism of Action
The mechanism of action of 5-Acetyl-9,9-dimethyl-6-(2-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release.
Comparison with Similar Compounds
Structural Differences :
- Substituent at Position 6 : The target compound features a 2-pyridyl group, whereas WAY-299905 has a 4-nitrophenyl substituent. The pyridyl group introduces a heteroaromatic ring capable of hydrogen bonding, while the nitro group in WAY-299905 is strongly electron-withdrawing, reducing electron density on the aromatic system.
Functional Implications :
- Solubility : The pyridyl group may enhance aqueous solubility compared to the nitro-substituted analog. WAY-299905 dissolves in DMSO at 125 mg/mL, but solubility in polar solvents for the target compound could differ due to pyridyl’s polarity .
- Biological Activity: WAY-299905 exhibits antioxidant activity (DPPH radical scavenging, IC50 = 470 nM), while the pyridyl group in the target compound might modulate interactions with enzymes or receptors, such as EGFR or cannabinoid receptors, as seen in related tetrahydrobenzo derivatives .
Caffeic Acid Amides (D1-D17)
Structural Contrast :
Substituent Effects :
- Bioactivity : In D9, a 4-ethoxyphenyl substituent conferred potent antiproliferative activity (HepG2 IC50 = 0.79 μM; EGFR IC50 = 0.36 μM). This highlights the importance of electron-donating groups (e.g., -OCH2CH3) in enhancing activity, which may parallel the acetyl and pyridyl groups’ roles in the target compound .
JWH-051 and JWH-133 (Cannabinoid Analogs)
Structural Similarities :
Functional Divergence :
- Pharmacology: These compounds act as cannabinoid receptor agonists, whereas benzodiazepines typically target GABA receptors. The 2-pyridyl group in the target compound could redirect selectivity toward kinase or protease inhibition, as seen in EGFR-targeted analogs .
Data Tables
Table 1. Structural and Functional Comparison of Key Compounds
Table 2. Substituent Effects on Bioactivity
Biological Activity
5-Acetyl-9,9-dimethyl-6-(2-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine class. Its unique structure contributes to its diverse biological activities, which have been the subject of various research studies.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to benzodiazepines exhibit significant antimicrobial properties. For instance, derivatives of benzodiazepines have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria. In a comparative study, certain synthesized compounds displayed minimum inhibitory concentration (MIC) values lower than that of standard antibiotics like ciprofloxacin.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 5-Acetyl... | 0.10 - 1.00 | Gram-positive |
| 5-Acetyl... | 0.50 - 2.50 | Gram-negative |
| Ciprofloxacin | 3.12 - 6.25 | Gram-positive |
| Ciprofloxacin | 3.12 | Gram-negative |
This data indicates that the compound's derivatives may possess potential as novel antimicrobial agents .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Research indicates that certain benzodiazepine derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that these compounds can significantly reduce the viability of cancer cells.
The biological activity of this compound is believed to be mediated through interactions with G protein-coupled receptors (GPCRs). These interactions can influence cellular signaling pathways that regulate various physiological responses .
Case Studies
- Antimicrobial Study : A study involving the synthesis of several benzodiazepine derivatives showed that one specific derivative exhibited potent antibacterial activity against multiple strains of bacteria. The binding affinity of this compound was analyzed using molecular docking techniques, revealing significant interactions with bacterial proteins .
- Antitumor Study : Another research project focused on the effects of this compound on human cancer cell lines demonstrated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound .
Q & A
Q. Methodological Answer :
- In vitro models :
- Rat brain homogenates : Assess competitive binding using ³H-diazepam to quantify receptor occupancy .
- HEK293 cells transfected with GABA-A subunits : Patch-clamp electrophysiology to measure chloride ion flux .
- In vivo models :
- Alcoholism-induced receptor downregulation in rats : Evaluate compound efficacy in reversing receptor density changes via autoradiography .
Basic: Which analytical techniques are critical for assessing purity and structural integrity?
Q. Methodological Answer :
- High-performance liquid chromatography (HPLC) : Use C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm .
- Mass spectrometry (MS) : Confirm molecular ions (e.g., m/z 386 for C20H10N4O3S analogs) and rule out impurities like unreacted aldehydes .
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Advanced: How can reaction yields be optimized for analogs with bulky substituents (e.g., 2-pyridyl groups)?
Q. Methodological Answer :
- Solvent optimization : Replace acetic acid with DMF or THF to enhance solubility of aromatic intermediates .
- Catalyst screening : Test Lewis acids like ZnCl₂ or Ce(SO₄)₂ to accelerate cyclization .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining yields >65% .
Advanced: What computational methods predict the impact of substituents (e.g., acetyl groups) on bioactivity?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron distribution at the C-5 acetyl group to assess hydrogen-bonding potential with receptor residues .
- Molecular docking (AutoDock Vina) : Simulate binding poses in GABA-A receptor pockets (PDB: 6HUP) to prioritize substituents with ΔG < −8 kcal/mol .
- QSAR modeling : Use descriptors like logP and polar surface area to correlate acetyl group position with anxiolytic activity (R² > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
